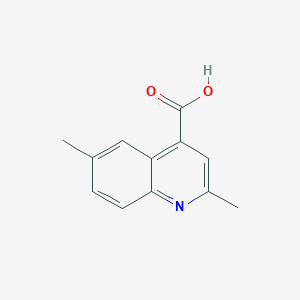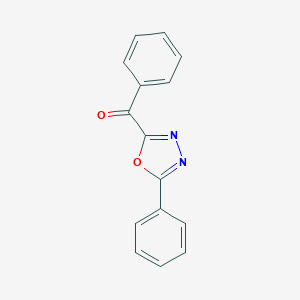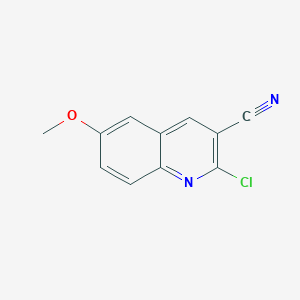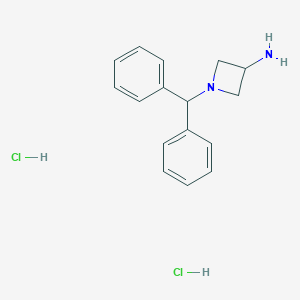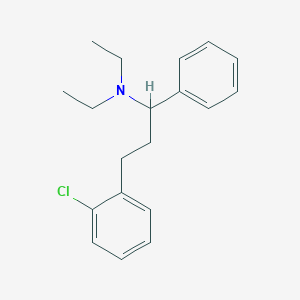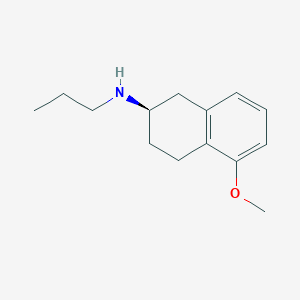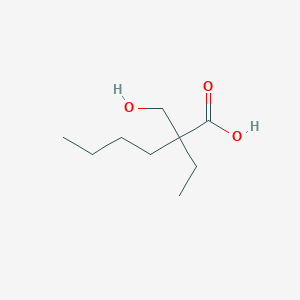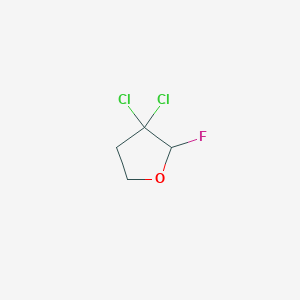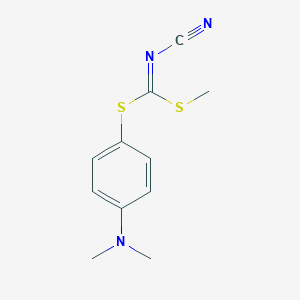![molecular formula C10H17NO2 B009288 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 103323-43-9](/img/structure/B9288.png)
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Descripción general
Descripción
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . It is also known as 8-Oxabicyclo[3.2.1]octan-3-one . This compound has been applied as a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The synthesis of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one involves a series of reactions. One method involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne . Another method involves a tandem C-H oxidation/oxa-[3,3]Cope rearrangement/aldol cyclization of allylic silylethers .Molecular Structure Analysis
The molecular structure of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is complex. The crystal structure of a cyclic tetramer from racemic 6,8-dioxabicyclo[3.2.1]octan-7-one was determined . The molecule showed an approximate four-fold symmetry with a roughly square 20-membered ring .Chemical Reactions Analysis
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one can undergo a series of chemical reactions. For instance, it can undergo a double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . It can also undergo interrupted Nazarov cyclization .Safety And Hazards
Propiedades
IUPAC Name |
8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVONUDXBNEUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556055 | |
| Record name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
CAS RN |
103323-43-9 | |
| Record name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

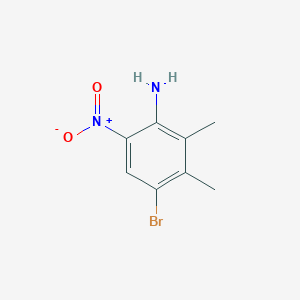
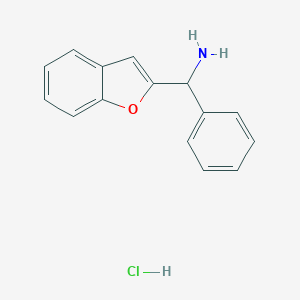
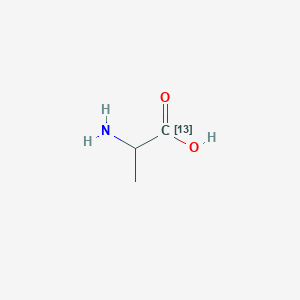
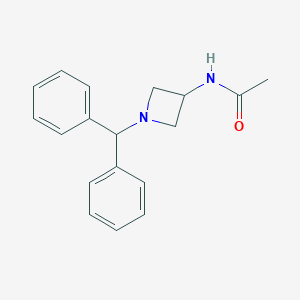
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
